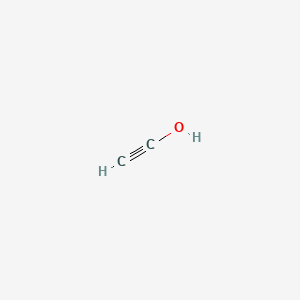

Ethynol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51095-15-9 |

|---|---|

Molecular Formula |

C2H2O |

Molecular Weight |

42.04 g/mol |

IUPAC Name |

ethynol |

InChI |

InChI=1S/C2H2O/c1-2-3/h1,3H |

InChI Key |

QFXZANXYUCUTQH-UHFFFAOYSA-N |

Canonical SMILES |

C#CO |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethanol at Varying Temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of ethanol (B145695) across a range of temperatures. The data and experimental protocols furnished herein are intended to support research, development, and quality control activities in scientific and pharmaceutical settings.

Quantitative Data on the Physical Properties of Ethanol

The following tables summarize the temperature-dependent physical properties of ethanol, including density, viscosity, vapor pressure, surface tension, and specific heat capacity.

Table 1: Density of Ethanol at Various Temperatures

| Temperature (°C) | Density (g/cm³) |

| -20 | 0.824 |

| -10 | 0.816 |

| 0 | 0.808 |

| 10 | 0.799 |

| 20 | 0.790 |

| 30 | 0.781 |

| 40 | 0.772 |

| 50 | 0.763 |

| 60 | 0.754 |

| 70 | 0.744 |

| 80 | 0.734 |

| 90 | 0.724 |

| 100 | 0.713 |

Table 2: Dynamic Viscosity of Ethanol at Various Temperatures

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| -50 | 6.285[1] |

| -40 | 4.656[1] |

| -30 | 3.530[1] |

| -20 | 2.731[1] |

| -10 | 2.151[1] |

| 0 | 1.788 |

| 10 | 1.449 |

| 20 | 1.186 |

| 30 | 0.983[2] |

| 40 | 0.794[1] |

| 50 | 0.684[2] |

| 60 | 0.570[1] |

| 70 | 0.487[1] |

| 75 | 0.459[2] |

| 100 | 0.323[2] |

Table 3: Vapor Pressure of Ethanol at Various Temperatures

| Temperature (°C) | Vapor Pressure (Pa) |

| -70 | 2 |

| -60 | 6 |

| -50 | 18 |

| -40 | 53 |

| -30 | 140 |

| -20 | 340 |

| -10 | 762 |

| 0 | 1597 |

| 10 | 3152 |

| 20 | 5865 |

| 30 | 10397 |

| 40 | 17691 |

| 50 | 28938 |

| 60 | 45722 |

| 70 | 69947 |

| 78.29 | 101325 |

Table 4: Surface Tension of Ethanol at Various Temperatures

| Temperature (°C) | Surface Tension (mN/m) |

| 20 | 22.10[3] |

| 30 | 21.27 |

| 40 | 20.44 |

| 50 | 19.61 |

Note: The surface tension of ethanol decreases with increasing temperature at a rate of approximately -0.0832 mN/(m·K)[3]. The values for 30°C and 40°C are calculated based on this information.

Table 5: Specific Heat Capacity of Ethanol at Various Temperatures

| Temperature (°C) | Specific Heat Capacity (J/kg·K) |

| -110 | 1909 |

| -100 | 1914 |

| -80 | 1938 |

| -60 | 1981 |

| -40 | 2047 |

| -20 | 2137 |

| 0 | 2254 |

| 20 | 2399 |

| 40 | 2577 |

| 60 | 2789 |

| 80 | 3033 |

| 100 | 3307 |

| 120 | 3606 |

| 140 | 3925 |

| 160 | 4261 |

| 180 | 4611 |

| 200 | 4972 |

Experimental Protocols

This section details the methodologies for the experimental determination of the key physical properties of ethanol.

Measurement of Density using a Pycnometer

Objective: To accurately determine the density of ethanol at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4]

-

Analytical balance (precision of ±0.0001 g)

-

Thermostatic water bath

-

Thermometer

-

Beakers

-

Pipettes

-

Drying equipment (e.g., acetone, compressed air)

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., deionized water followed by acetone) and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water of a known temperature.

-

Insert the stopper, ensuring that any excess water is expelled through the capillary.

-

Place the filled pycnometer in the thermostatic water bath set to the desired temperature and allow it to equilibrate.

-

Once equilibrated, carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

-

-

Measurement with Ethanol:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the ethanol sample.

-

Repeat the equilibration and weighing process as described in step 3. Record the mass of the pycnometer filled with ethanol as m₂.

-

-

Calculation: The density of ethanol (ρₑ) at the measurement temperature is calculated using the following formula: ρₑ = [(m₂ - m₀) / (m₁ - m₀)] * ρw where ρw is the known density of water at the measurement temperature.

Measurement of Viscosity using a Capillary Viscometer

Objective: To determine the kinematic and dynamic viscosity of ethanol at a specific temperature.

-

Capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Thermostatic water bath

-

Stopwatch

-

Pipette bulb or syringe

-

Ethanol sample

Procedure: [10]

-

Viscometer Preparation: Clean the viscometer thoroughly and dry it completely.

-

Sample Loading: Introduce a precise volume of the ethanol sample into the larger reservoir of the viscometer.

-

Temperature Equilibration: Place the viscometer vertically in the thermostatic water bath set to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

-

Measurement:

-

Using a pipette bulb or syringe, draw the ethanol up through the capillary tube to a level above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch precisely as the meniscus of the ethanol passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

Record the efflux time (t).

-

-

Repeatability: Repeat the measurement at least three times to ensure the efflux times are consistent.

-

Calculation:

-

Kinematic Viscosity (ν): ν = C * t, where C is the calibration constant of the viscometer.

-

Dynamic Viscosity (η): η = ν * ρ, where ρ is the density of ethanol at the measurement temperature.

-

Measurement of Vapor Pressure using the Isoteniscope Method

Objective: To determine the vapor pressure of ethanol at various temperatures.

-

Isoteniscope

-

Thermostatic bath

-

Manometer (mercury or digital)

-

Vacuum pump

-

Inert gas supply (e.g., nitrogen) with a pressure control system

-

Sample Preparation: Introduce the ethanol sample into the isoteniscope bulb.

-

Degassing: To remove dissolved gases, the sample is typically frozen and thawed under vacuum or gently boiled at a reduced pressure.

-

Measurement:

-

Place the isoteniscope in the thermostatic bath at the desired temperature.

-

Connect the isoteniscope to the manometer and the pressure control system.

-

Adjust the pressure of the inert gas in the system until the levels of the liquid in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the inert gas pressure.

-

Record the pressure from the manometer.

-

-

Temperature Variation: Repeat the measurement at different temperatures to obtain a vapor pressure-temperature curve.

Measurement of Surface Tension using the Du Noüy Ring Method

Objective: To determine the surface tension of ethanol.

Apparatus: [13][14][15][16][17]

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

Micrometer stage

-

Ethanol sample

-

Ring Preparation: Clean the platinum-iridium ring thoroughly, typically by flaming it to remove any organic contaminants.

-

Sample Placement: Place the ethanol sample in the vessel on the micrometer stage.

-

Measurement:

-

Immerse the ring in the ethanol.

-

Slowly lower the stage, causing the ring to be pulled through the liquid surface. A liquid lamella is formed.

-

The force required to pull the ring through the surface is measured by the tensiometer.

-

Continue to lower the stage until the lamella breaks. The maximum force just before the lamella breaks is recorded.

-

-

Calculation: The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Measurement of Specific Heat Capacity using Calorimetry

Objective: To determine the specific heat capacity of ethanol.

Apparatus: [18][19][20][21][22]

-

Calorimeter (e.g., a Dewar flask or a "coffee-cup" calorimeter)

-

Heating element (e.g., an immersion heater)

-

Power supply

-

Voltmeter and Ammeter

-

Thermometer or temperature probe

-

Stirrer

-

Stopwatch

-

Analytical balance

-

Mass Determination:

-

Weigh the empty calorimeter and stirrer. Record this mass as m_c.

-

Add a known mass of ethanol to the calorimeter and weigh it again. The mass of the ethanol is m_e.

-

-

Heating:

-

Place the heating element and thermometer in the ethanol.

-

Record the initial temperature of the ethanol, T_initial.

-

Simultaneously, turn on the power supply and start the stopwatch.

-

Record the voltage (V) and current (I) supplied to the heater.

-

Heat the ethanol for a specific time (t), while continuously stirring to ensure uniform temperature distribution.

-

-

Final Temperature: After the heating period, turn off the power supply and continue stirring. Record the maximum temperature reached, T_final.

-

Calculation: The specific heat capacity of ethanol (c_e) is calculated using the principle of conservation of energy: Electrical Energy Supplied = Heat Absorbed by Ethanol + Heat Absorbed by Calorimeter V * I * t = (m_e * c_e * ΔT) + (C_cal * ΔT) where ΔT = T_final - T_initial, and C_cal is the heat capacity of the calorimeter (which must be determined separately through a calibration experiment, often using water).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining a physical property of ethanol as a function of temperature.

Caption: Generalized workflow for determining a physical property of ethanol as a function of temperature.

References

- 1. Ethanol (data page) - Wikipedia [en.wikipedia.org]

- 2. Ethanol [webbook.nist.gov]

- 3. surface-tension.de [surface-tension.de]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. scribd.com [scribd.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. scimed.co.uk [scimed.co.uk]

- 9. Viscometers: A Practical Guide [machinerylubrication.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 12. ia600203.us.archive.org [ia600203.us.archive.org]

- 13. biolinscientific.com [biolinscientific.com]

- 14. smartsystems-eg.com [smartsystems-eg.com]

- 15. scribd.com [scribd.com]

- 16. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 17. irjes.com [irjes.com]

- 18. physicsmax.com [physicsmax.com]

- 19. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of ethanol (B145695), tailored for a technical audience. It includes detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Structure of Ethanol

Ethanol (IUPAC name: ethanol) is a simple alcohol with the chemical formula C₂H₅OH.[1][2][3][4] It consists of a two-carbon ethyl group attached to a hydroxyl (-OH) functional group.

Molecular and Structural Formula

The molecular formula of ethanol is C₂H₆O.[2][3] However, its structural formula is more commonly represented as CH₃CH₂OH, which clearly indicates the connectivity of the atoms.[1][2][5]

3D Conformation and Geometry

Ethanol's three-dimensional structure features sp³ hybridized carbon atoms, leading to a tetrahedral geometry around each carbon. The C-O-H bond angle is approximately 108.5 degrees, slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom. The molecule is not planar and exhibits free rotation around the C-C and C-O single bonds.

Below is a diagram illustrating the ball-and-stick model of ethanol's 3D structure.

Quantitative Structural Data

The following tables summarize key quantitative data related to the structure of ethanol.

Table 1: Bond Lengths in Ethanol

| Bond | Bond Length (pm) |

| C-C | 151.2 |

| C-O | 143.1 |

| O-H | 97.1 |

| C-H | 110 |

Table 2: Bond Angles in Ethanol

| Angle | Angle (degrees) |

| C-C-O | 107.8 |

| H-C-H | 109.5 |

| C-O-H | 108.5 |

Table 3: Bond Dissociation Energies in Ethanol

| Bond | Bond Dissociation Energy (kJ/mol) |

| CH₃CH(OH)-H | 93.0 ± 1.0 |

| C-H (avg) | ~415 |

Chemical Reactivity of Ethanol

Ethanol's reactivity is primarily dictated by the presence of the hydroxyl (-OH) group, which can act as a weak acid or a nucleophile, and the C-H bonds on the adjacent carbon. Key reactions of ethanol include oxidation, dehydration, and esterification.

Oxidation

Ethanol can be oxidized to form ethanal (acetaldehyde) and further to ethanoic acid (acetic acid). The product depends on the oxidizing agent and reaction conditions.

A logical workflow for the oxidation of ethanol is presented below.

Objective: To oxidize ethanol to ethanoic acid using acidified potassium dichromate(VI).

Materials:

-

Ethanol (95%)

-

Potassium dichromate(VI) solution (0.5 M)

-

Concentrated sulfuric acid

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask (100 mL)

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

In the 100 mL round-bottom flask, place 10 mL of 0.5 M potassium dichromate(VI) solution and cautiously add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add a few boiling chips to the flask.

-

Set up the apparatus for distillation.

-

Slowly add 5 mL of ethanol dropwise from a dropping funnel into the flask while gently warming the mixture.

-

Once the addition is complete, heat the mixture more strongly to distill the ethanoic acid. The distillate will be an aqueous solution of ethanoic acid.

-

Collect the distillate in the receiving flask.

Dehydration

Ethanol can be dehydrated in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) at high temperatures to form ethene. This is an elimination reaction. The mechanism is generally considered to be E2 for primary alcohols like ethanol to avoid the formation of an unstable primary carbocation.

The signaling pathway for the acid-catalyzed dehydration of ethanol is depicted below.

Objective: To prepare ethene gas by the dehydration of ethanol using a solid catalyst.

Materials:

-

Ethanol (95%)

-

Pumice stone or porous pot pieces (catalyst)

-

Mineral wool

-

Test tubes for gas collection

-

Apparatus for gas collection over water

-

Bunsen burner

-

Boiling tube

Procedure:

-

Place a small wad of mineral wool at the bottom of the boiling tube and saturate it with a few drops of ethanol.

-

Fill the middle section of the boiling tube with pumice stone or porous pot pieces.

-

Set up the apparatus for collecting gas over water.

-

Heat the pumice stone catalyst strongly with a Bunsen burner.

-

Gently heat the mineral wool to vaporize the ethanol, allowing the vapor to pass over the hot catalyst.

-

Collect the ethene gas produced in test tubes by the displacement of water.

Esterification

Ethanol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. This reversible reaction is known as Fischer esterification.

The logical relationship in Fischer esterification is shown below.

Objective: To synthesize ethyl acetate (B1210297) from ethanol and acetic acid.

Materials:

-

Absolute ethanol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 10 mL of absolute ethanol and 10 mL of glacial acetic acid.

-

Carefully add 2 mL of concentrated sulfuric acid while swirling the flask.

-

Add a few boiling chips and set up the apparatus for reflux.

-

Heat the mixture under reflux for 30-45 minutes.

-

Allow the mixture to cool and then transfer it to a separatory funnel.

-

Wash the mixture with 20 mL of saturated sodium carbonate solution to neutralize the unreacted acid. Vent the funnel frequently.

-

Separate the aqueous layer and wash the organic layer with 20 mL of saturated calcium chloride solution to remove unreacted ethanol.

-

Separate the aqueous layer and dry the crude ethyl acetate with anhydrous calcium chloride.

-

Purify the ethyl acetate by distillation, collecting the fraction that boils at 74-79 °C.

Nucleophilic Substitution

Ethanol is a weak nucleophile but can participate in nucleophilic substitution reactions, particularly SN1 reactions with tertiary alkyl halides or SN2 reactions if converted to its more nucleophilic conjugate base, the ethoxide ion.

Acidity

Ethanol is a very weak acid, with a pKa of approximately 16.[1][2] It is slightly less acidic than water. The acidity is due to the polar O-H bond, which can be deprotonated by a strong base to form the ethoxide ion (CH₃CH₂O⁻).

Table 4: Acidity of Ethanol

| Property | Value |

| pKa | ~16 |

Summary of Quantitative Reactivity Data

Table 5: Kinetic Data for Selected Reactions of Ethanol

| Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Conditions |

| Oxidation to acetaldehyde (B116499) (enzymatic) | Varies with enzyme and substrate concentration | - | Alcohol dehydrogenase catalysis |

| Dehydration to ethene | - | ~150-250 (catalyst dependent) | Acid catalysis, high temperature |

| Esterification with acetic acid (acid-catalyzed) | Pseudo-first-order, dependent on concentrations | ~40-60 | H₂SO₄ catalyst, reflux |

References

Ethanol as a Universal Solvent: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of ethanol's unique solvent properties, showcasing its versatility in dissolving both polar and nonpolar compounds. This guide provides quantitative solubility data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging ethanol (B145695) effectively.

Ethanol (C₂H₅OH) stands as a cornerstone solvent in scientific research and the pharmaceutical industry, prized for its remarkable ability to dissolve a wide spectrum of substances.[1][2] Its classification as a "universal solvent" stems from the distinct dual nature of its molecular structure: a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH₂CH₃) group.[3] This amphiphilic character allows ethanol to interact favorably with both polar, hydrophilic molecules and nonpolar, hydrophobic compounds, making it an indispensable tool in various applications, from natural product extraction to drug formulation.[2][4]

The polar hydroxyl group of ethanol readily forms hydrogen bonds with other polar molecules, such as water and other alcohols, leading to high miscibility.[3][5] This hydrogen bonding capability is also key to its ability to dissolve many polar and ionic compounds. Conversely, the nonpolar ethyl group interacts with nonpolar substances through van der Waals forces, enabling the dissolution of oils, fats, and other lipophilic molecules.[3] This unique combination of polar and nonpolar characteristics in a single molecule underpins ethanol's broad solvent power.

Data Presentation: Solvent Properties and Solubility Data

To facilitate a clear understanding of ethanol's solvent characteristics, the following tables summarize its key physical properties and the solubility of various polar and nonpolar compounds.

| Property | Value |

| Molecular Formula | C₂H₅OH |

| Molar Mass | 46.07 g/mol |

| Boiling Point | 78.5 °C |

| Density | 0.789 g/mL |

| Dielectric Constant | 24.6 |

| Polarity Index | 5.2 |

Table 1: Physical Properties of Ethanol.

| Compound | Molecular Formula | Solubility in Ethanol ( g/100 g) | Temperature (°C) |

| Polar Compounds | |||

| Nadolol | C₁₇H₂₇NO₄ | Miscible | 25 |

| Atenolol | C₁₄H₂₂N₂O₃ | Miscible | 25 |

| Nimesulide | C₁₃H₁₂N₂O₅S | Slightly Soluble | 25 |

| Mefenamic Acid | C₁₅H₁₅NO₂ | Slightly Soluble | 25 |

| Nonpolar Compounds | |||

| Estrone | C₁₈H₂₂O₂ | Slightly Soluble | 25 |

| Bifonazole | C₂₂H₁₈N₂ | Slightly Soluble | 25 |

Table 2: Solubility of Selected Polar and Nonpolar Pharmaceuticals in Ethanol.[6]

| Alcohol | Molecular Formula | Solubility in Water (mol/100g) |

| Methanol | CH₃OH | miscible |

| Ethanol | C₂H₅OH | miscible |

| Propanol | C₃H₇OH | miscible |

| Butanol | C₄H₉OH | 0.11 |

| Pentanol | C₅H₁₁OH | 0.030 |

| Hexanol | C₆H₁₃OH | 0.0058 |

| Heptanol | C₇H₁₅OH | 0.0008 |

Table 3: Solubility of Short-Chain Alcohols in Water at 25°C, illustrating the impact of the nonpolar carbon chain length.[3]

Experimental Protocols

Accurate determination of a compound's solubility in ethanol is critical for many research and development applications. The following are detailed methodologies for two common experimental protocols.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.

Materials:

-

Test compound

-

Anhydrous ethanol

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of the solid test compound to a glass vial.

-

Add a known volume of ethanol to the vial.

-

Securely cap the vial and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a period to allow for the sedimentation of undissolved solids.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with ethanol to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration of the saturated solution to determine the solubility.

Kinetic Solubility Assay using UV-Vis Spectrophotometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.

Materials:

-

Test compounds dissolved in a stock solution (e.g., DMSO)

-

Anhydrous ethanol

-

96-well microplates (UV-transparent)

-

Multi-channel pipette

-

Plate shaker

-

Microplate reader with UV-Vis capabilities

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO at a high concentration (e.g., 10 mM).

-

Using a multi-channel pipette, add a small, precise volume of the stock solution to the wells of a 96-well microplate.

-

Add ethanol to each well to achieve the desired final compound concentration.

-

Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

After incubation, measure the absorbance of each well at a specific wavelength (λmax) where the compound absorbs light, using a microplate reader.

-

A calibration curve is created by preparing serial dilutions of the stock solution in ethanol and measuring their absorbance.

-

The concentration of the compound in the test wells is determined by comparing its absorbance to the calibration curve. The highest concentration that does not show precipitation is considered the kinetic solubility.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the use of ethanol as a solvent.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Ethanol Extraction Complete Guide - Lab Unique [labuniquely.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethanol Extraction 101: A Guide to Understanding the Process, Benefits, and Challenges [greenskybio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of Ethanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex molecular interactions between ethanol (B145695) and water. Understanding these interactions is crucial for a wide range of scientific disciplines, including chemistry, biology, and pharmacology, as they underpin many observable phenomena and have significant implications for processes such as drug solubility, protein stability, and reaction kinetics. This document delves into the thermodynamic, spectroscopic, and structural characteristics of ethanol-water mixtures, offering detailed experimental protocols and quantitative data to support further research and development.

Core Molecular Interactions: A Balancing Act

The behavior of ethanol in aqueous solutions is governed by a delicate interplay of hydrophilic and hydrophobic interactions, leading to non-ideal mixing behavior and unique structural arrangements. At the heart of these interactions is the amphiphilic nature of the ethanol molecule, which possesses both a polar hydroxyl (-OH) group capable of forming hydrogen bonds and a nonpolar ethyl (-CH2CH3) group.

Hydrogen Bonding: The primary interaction driving the miscibility of ethanol and water is hydrogen bonding. The hydroxyl groups of both molecules can act as hydrogen bond donors and acceptors, leading to the formation of a dynamic, three-dimensional hydrogen-bond network. The strength and structure of this network are highly dependent on the concentration of ethanol.

Hydrophobic Hydration: The nonpolar ethyl group of ethanol disrupts the local hydrogen-bonding network of water. In response, water molecules are thought to form ordered, cage-like structures, often referred to as "clathrate-like" structures, around the ethyl group. This phenomenon, known as hydrophobic hydration, is entropically unfavorable as it restricts the motional freedom of water molecules.

Concentration-Dependent Structures: The balance between these competing interactions results in distinct structural regimes as the concentration of ethanol varies:

-

Low Ethanol Concentrations (Water-Rich Region): Individual ethanol molecules are surrounded by water molecules, leading to the formation of clathrate-like structures. This is believed to be the region of maximum ordering of the water structure.

-

Intermediate Concentrations: As the ethanol concentration increases, the individual hydrated ethanol molecules begin to interact and form small clusters. The extensive hydrogen-bond network of water is progressively disrupted.

-

High Ethanol Concentrations (Ethanol-Rich Region): Ethanol molecules form a continuous network through hydrogen bonding, with water molecules interspersed within this network.

Quantitative Data on Ethanol-Water Interactions

The non-ideal nature of ethanol-water mixtures is reflected in their thermodynamic properties. The following tables summarize key quantitative data that characterize these interactions.

Table 1: Thermodynamic Properties of Ethanol-Water Mixtures at 298.15 K

| Mole Fraction Ethanol (x_ethanol) | Excess Molar Enthalpy (H^E) (J/mol) | Excess Molar Volume (V^E) (cm³/mol) | Excess Molar Heat Capacity (C_p^E) (J/mol·K) |

| 0.1 | -420 | -0.38 | 5.5 |

| 0.2 | -680 | -0.62 | 7.0 |

| 0.3 | -780 | -0.75 | 6.5 |

| 0.4 | -760 | -0.80 | 5.0 |

| 0.5 | -680 | -0.78 | 3.0 |

| 0.6 | -540 | -0.68 | 1.0 |

| 0.7 | -380 | -0.52 | -0.5 |

| 0.8 | -220 | -0.35 | -1.0 |

| 0.9 | -80 | -0.15 | -0.5 |

Data compiled from various sources.

Table 2: Structural Properties from Molecular Dynamics Simulations at 298.15 K

| Mole Fraction Ethanol (x_ethanol) | Average Number of Hydrogen Bonds per Water Molecule | Average Number of Hydrogen Bonds per Ethanol Molecule | Water-Water Coordination Number (First Shell) | Ethanol-Water Coordination Number (First Shell, around Ethanol) |

| 0.1 | 3.6 | 2.1 | 4.2 | 5.8 |

| 0.2 | 3.4 | 2.0 | 3.9 | 5.2 |

| 0.5 | 2.8 | 1.8 | 3.2 | 3.5 |

| 0.8 | 2.0 | 1.7 | 2.5 | 1.8 |

Data compiled from various molecular dynamics simulation studies.

Experimental Protocols for Characterizing Molecular Interactions

A variety of experimental techniques are employed to probe the molecular interactions in ethanol-water solutions. Below are detailed methodologies for key experiments.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for investigating the hydrogen-bonding environment in ethanol-water mixtures by analyzing the vibrational modes of the molecules. The O-H stretching band is particularly sensitive to the strength and nature of hydrogen bonds.

Methodology:

-

Sample Preparation: Prepare a series of ethanol-water solutions of varying concentrations by mass or volume. Ensure the water is deionized and the ethanol is of high purity.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a sample holder for liquid samples (e.g., a quartz cuvette), and a high-resolution spectrometer with a CCD detector.

-

Data Acquisition:

-

Place the sample in the sample holder and ensure the laser is focused within the liquid.

-

Acquire Raman spectra for each concentration, typically in the range of 2800-3800 cm⁻¹, which covers the C-H and O-H stretching regions.

-

Collect spectra at a constant temperature, using a temperature-controlled sample stage if available.

-

-

Data Analysis:

-

Perform baseline correction to remove background fluorescence.

-

Normalize the spectra to a specific peak or to the total area to allow for comparison between different concentrations.

-

Analyze the O-H stretching band (approximately 3000-3700 cm⁻¹). This broad band is a composite of contributions from water and ethanol O-H vibrations in different hydrogen-bonding environments.

-

Deconvolute the O-H band into multiple Gaussian or Lorentzian components to quantify the populations of different hydrogen-bonded species (e.g., strongly and weakly hydrogen-bonded water and ethanol). A shift to lower wavenumbers in the O-H band is indicative of stronger hydrogen bonding.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the local chemical environment of protons, making it an excellent technique for studying hydrogen bonding and proton exchange dynamics in ethanol-water mixtures.

Methodology:

-

Sample Preparation: Prepare a series of ethanol-water solutions in a suitable deuterated solvent (e.g., D₂O, although this will lead to H/D exchange of the hydroxyl protons) or, more commonly, without a deuterated solvent if the focus is on the hydroxyl proton exchange. High-purity ethanol and deionized water are essential.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

-

Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire ¹H NMR spectra for each concentration at a constant temperature.

-

To study the dynamics of proton exchange, acquire spectra at various temperatures.

-

-

Data Analysis:

-

Reference the spectra using an internal or external standard.

-

Analyze the chemical shift of the hydroxyl (-OH) proton. In dilute solutions, rapid proton exchange between water and ethanol results in a single, averaged hydroxyl peak.[3][4] The position of this peak is sensitive to the extent of hydrogen bonding; a downfield shift (higher ppm) generally indicates stronger hydrogen bonding.

-

At higher ethanol concentrations and/or lower temperatures, the rate of proton exchange may decrease, leading to the resolution of separate signals for the water and ethanol hydroxyl protons.[4]

-

The multiplicity of the ethanol signals (e.g., the triplet for the methyl group and the quartet for the methylene (B1212753) group) can also provide information about the local environment and molecular mobility.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to measure the heat changes that occur upon the mixing of two substances. This allows for the direct determination of the enthalpy of mixing (ΔH_mix), which is a key parameter for understanding the energetics of ethanol-water interactions.

Methodology:

-

Sample Preparation: Degas high-purity ethanol and deionized water to prevent the formation of air bubbles during the experiment.

-

Instrumentation: Utilize an isothermal titration calorimeter consisting of a sample cell, a reference cell, and an injection syringe.

-

Data Acquisition:

-

Fill the sample cell with a known volume and concentration of one component (e.g., water) and the injection syringe with the other component (e.g., ethanol).

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the titrant (from the syringe) into the sample cell. The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Correct for the heat of dilution of the titrant by performing a control experiment where the titrant is injected into the buffer or solvent alone.

-

The enthalpy of mixing can be determined as a function of the mole fraction of the components. A negative enthalpy of mixing indicates an exothermic process, suggesting that the formation of ethanol-water hydrogen bonds is energetically more favorable than the average of water-water and ethanol-ethanol hydrogen bonds.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the molecular interactions of ethanol and water at an atomistic level, offering insights into the structure and dynamics of the mixture that are often difficult to obtain experimentally.

Methodology:

-

System Setup:

-

Define a simulation box of appropriate dimensions.

-

Populate the box with a specified number of water and ethanol molecules to achieve the desired concentration.

-

Choose appropriate force fields to describe the inter- and intramolecular interactions of water (e.g., TIP3P, SPC/E) and ethanol (e.g., OPLS-AA, CHARMM).[5]

-

-

Simulation Protocol:

-

Perform an energy minimization of the initial system to remove any unfavorable steric clashes.

-

Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (NPT ensemble) until properties such as density and potential energy stabilize.

-

Run a production simulation for a sufficient length of time to collect statistically meaningful data.

-

-

Data Analysis:

-

Structural Properties:

-

Calculate radial distribution functions (RDFs) to determine the probability of finding an atom at a certain distance from another atom. This provides information on the local structure and coordination shells.

-

Determine coordination numbers by integrating the RDFs up to the first minimum.[6]

-

Analyze the hydrogen-bonding network by defining geometric criteria for a hydrogen bond (e.g., donor-acceptor distance and angle).[7] Calculate the average number of hydrogen bonds per molecule and the distribution of different hydrogen-bonded species (water-water, ethanol-water, ethanol-ethanol).

-

-

Dynamic Properties:

-

Calculate mean square displacements (MSD) to determine the self-diffusion coefficients of water and ethanol.

-

Analyze rotational correlation functions to study the reorientational dynamics of the molecules.

-

-

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of ethanol-water interactions.

Caption: Concentration-dependent structural transitions in aqueous ethanol solutions.

Caption: Integrated experimental and computational workflow for studying liquid mixtures.

Caption: Effect of ethanol on protein hydration and stability.

Implications for Drug Development and Research

The molecular interactions of ethanol in aqueous solutions have profound implications for various aspects of drug development and scientific research:

-

Solubility and Bioavailability: The presence of ethanol as a co-solvent can significantly alter the solubility of drug candidates. By modifying the hydrogen-bonding network and dielectric constant of the solvent, ethanol can enhance the dissolution of poorly water-soluble compounds, thereby potentially improving their bioavailability.

-

Protein Stability and Formulation: For biologic drugs, such as therapeutic proteins, understanding the effect of excipients like ethanol is critical for formulation development. Ethanol can act as a denaturant by disrupting the hydration shell of proteins, leading to unfolding and aggregation. Conversely, in some cases, it may have a stabilizing effect.

-

Reaction Kinetics: The microscopic environment created by ethanol-water mixtures can influence the rates of chemical reactions. Changes in solvent polarity, viscosity, and the structure of the hydrogen-bond network can affect the stability of reactants, transition states, and products.

-

Cryopreservation: Ethanol-water mixtures are used as cryoprotectants. Their ability to disrupt the formation of ice crystals is directly related to their influence on the hydrogen-bonding network of water at low temperatures.

References

- 1. istina.msu.ru [istina.msu.ru]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the structure of ethanol-water mixtures by molecular dynamics simulation I: analyses concerning the hydrogen-bonded pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations of water-ethanol mixtures. I. Composition trends in thermodynamic properties [arxiv.org]

- 7. davidpublisher.com [davidpublisher.com]

A Technical Guide to the Spectroscopic Properties of Pure Ethanol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of pure ethanol (B145695) (CH₃CH₂OH). It covers the principles and data obtained from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to support research and development activities.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For ethanol, key absorptions are associated with O-H, C-H, C-O, and C-C bond vibrations.[1][2]

Quantitative Data: IR Absorption Bands

The characteristic IR absorption bands for pure liquid ethanol are summarized below. The broadness of the O-H stretching band is a hallmark feature, resulting from intermolecular hydrogen bonding.[3][4]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Intensity | Reference(s) |

| ~3391 (broad) | O-H Stretch | Stretching | Strong | [3][4] |

| ~3010 - 2850 | C-H Stretch (CH₃, CH₂) | Stretching | Strong | [3] |

| ~1446 | C-OH Bend | Bending | Medium | [5] |

| ~1260 - 1050 | C-O Stretch | Stretching | Strong | [4][5] |

| ~880 | O-H Bend (Out-of-plane) | Bending | Medium | [5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining the IR spectrum of liquid samples like ethanol due to its simplicity and minimal sample preparation.

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (B1212193) (ZnSe) or diamond crystal).[6][7]

-

Background Spectrum : Before introducing the sample, collect a background spectrum. This involves recording the spectrum of the clean, empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor) and instrumental responses.

-

Sample Application : Place a small drop of pure ethanol directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

-

Data Acquisition :

-

Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[8]

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination.

Visualization: General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for spectroscopic analysis of a liquid sample like ethanol.

Caption: A generalized workflow for the spectroscopic analysis of pure ethanol.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to IR spectroscopy. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the molecule's vibrational modes.

Quantitative Data: Raman Shifts

The most intense Raman band for ethanol is the symmetric C-C-O stretch, which is often used for quantitative analysis.[9][10]

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Intensity | Reference(s) |

| ~3350 (broad) | O-H Stretch | Stretching | Weak/Medium | [9] |

| ~2970, 2930, 2880 | C-H Stretches (CH₃, CH₂) | Stretching | Very Strong | [9] |

| ~1455 | C-H Bend (Asymmetric -CH₃) | Bending | Medium | [9] |

| ~1280 | -CH₂- Twist | Twisting | Medium | [9] |

| ~1090, 1051 | C-C-O Asymmetric / C-C Stretch | Stretching | Small | [9] |

| ~883 | C-C-O Symmetric Stretch | Stretching | Very Strong | [9][11] |

| ~440 | C-C-O, C-C Deformations | Deformation | Low | [9] |

Experimental Protocol: Raman Spectroscopy

-

Instrument Setup : Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[11][12]

-

Sample Preparation : Place the pure ethanol sample in a suitable container, such as a glass vial or a cuvette. Raman spectroscopy allows for measurement through transparent containers, which is advantageous for volatile samples.[12]

-

Data Acquisition :

-

Position the sample at the focal point of the laser.

-

Set the acquisition parameters. A typical measurement might involve a 1-second exposure time with 2 accumulations.[12]

-

Collect the Raman spectrum. It is also advisable to collect a "dark" spectrum (with the laser off) to subtract any background signal from the detector.[11]

-

-

Data Analysis : The resulting spectrum will show Raman intensity as a function of the Raman shift (in cm⁻¹). The prominent peak around 883 cm⁻¹ can be used for identification and quantification.[10][12]

Visualization: Quantitative Raman Analysis Workflow

This diagram outlines the process for quantifying ethanol concentration using a calibration curve derived from Raman spectra.

Caption: Workflow for quantitative analysis of ethanol using Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For ethanol, ¹H (proton) and ¹³C NMR are most relevant.

Quantitative Data: ¹H NMR

In a ¹H NMR spectrum of pure ethanol, protons in the three different chemical environments (CH₃, CH₂, and OH) give rise to distinct signals. The splitting of these signals is due to spin-spin coupling with neighboring non-equivalent protons and follows the n+1 rule.[13]

| Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integrated Ratio | Reference(s) |

| CH₃ | ~1.23 ppm | Triplet (t) | J ≈ 7 Hz | 3 | [14][15] |

| OH | ~2.61 ppm (variable) | Triplet (t) | J ≈ 5 Hz | 1 | [14] |

| CH₂ | ~3.69 ppm | Quartet (q) | J ≈ 7 Hz | 2 | [14][15] |

Note: The chemical shift and multiplicity of the -OH proton are highly dependent on sample conditions such as solvent, temperature, and the presence of acidic or basic impurities. In samples containing water, rapid proton exchange can cause the OH peak to become a broad singlet, and coupling to the adjacent CH₂ group may not be observed.[15][16]

Quantitative Data: ¹³C NMR

The ¹³C NMR spectrum of ethanol is simpler, showing two distinct signals corresponding to the two non-equivalent carbon atoms.

| Group | Chemical Shift (δ, ppm) | Reference(s) |

| CH₃ | ~18 ppm | [3] |

| CH₂ | ~57 ppm | [3] |

Experimental Protocol: ¹H NMR with D₂O Exchange

This protocol is used to definitively identify the hydroxyl (-OH) proton signal.

-

Initial Spectrum :

-

Dissolve a small amount of pure ethanol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Record the chemical shifts, multiplicities, and integrations.

-

-

D₂O Exchange :

-

Remove the NMR tube from the spectrometer.

-

Add one or two drops of deuterium (B1214612) oxide (D₂O) to the sample.

-

Cap the tube and shake it gently to mix the contents. The deuterium from D₂O will rapidly exchange with the proton of the ethanol -OH group.

-

-

Second Spectrum :

-

Re-acquire the ¹H NMR spectrum of the same sample.

-

-

Analysis :

-

Compare the two spectra. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity in the second spectrum.[13]

-

Additionally, if the CH₂ group was coupled to the OH proton (appearing as a quartet of triplets, for example), its multiplicity will simplify (to a quartet) after the D₂O exchange.

-

Visualization: Workflow for ¹H NMR OH Peak Identification

The diagram below illustrates the D₂O exchange experiment for identifying the hydroxyl proton peak in ethanol's ¹H NMR spectrum.

Caption: Experimental workflow for identifying the -OH proton signal via D₂O exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Saturated alcohols like ethanol do not contain chromophores that absorb in the typical UV-Vis range (200-800 nm).[17] Therefore, its primary application is as a transparent solvent for analyzing other compounds.[17]

Quantitative Data: UV Absorption Characteristics

Ethanol's utility as a UV solvent is defined by its "UV cutoff," the wavelength below which the solvent itself absorbs strongly.

| Parameter | Wavelength (nm) | Notes | Reference(s) |

| UV Cutoff | ~205 nm | Ethanol is transparent above this wavelength, making it a suitable solvent for many analyses. | [17] |

| Impurity Absorbance | 235 - 340 nm | Pharmacopoeial tests check for absorbance in this range to detect impurities (e.g., benzene). The spectrum should be a smooth, descending curve with no peaks. | [18][19] |

Experimental Protocol: UV-Vis Purity Test

This protocol is adapted from pharmacopoeial methods for testing ethanol purity.[18][19]

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

-

Reference and Sample Preparation :

-

Fill a quartz cuvette with high-purity water to use as the reference sample (blank).

-

Fill a matching quartz cuvette with the pure ethanol sample to be tested.

-

-

Data Acquisition :

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan the sample across a wavelength range of 235 nm to 340 nm.

-

The instrument will record the absorbance of the ethanol sample relative to the water reference.

-

-

Analysis :

-

Examine the resulting spectrum. According to pharmacopoeial standards, the absorbance should not exceed specific limits (e.g., <0.40 at 240 nm, <0.30 between 250-260 nm, and <0.10 between 270-340 nm).[19]

-

The spectrum should be smooth with no distinct peaks or shoulders, which would indicate the presence of aromatic or other UV-active impurities.[19]

-

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Non-destructive determination of ethanol levels in fermented alcoholic beverages using Fourier transform mid-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 11. Non-Destructive and Non-Invasive Measurement of Ethanol and Toxic Alcohol Strengths in Beverages and Spirits Using Portable Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jasco-global.com [jasco-global.com]

- 13. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Ethanol(64-17-5) 1H NMR [m.chemicalbook.com]

- 15. shivajicollege.ac.in [shivajicollege.ac.in]

- 16. quantum-resonance.org [quantum-resonance.org]

- 17. quora.com [quora.com]

- 18. Testing of pharmacopoeial ethanol (disinfectant ethanol) : Shimadzu (Europe) [shimadzu.eu]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Technical Guide to the Historical Use of Ethanol in Scientific Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol (B145695), a simple alcohol with a rich and multifaceted history, has been an indispensable tool in the advancement of scientific inquiry for centuries. Its unique properties as a solvent, preservative, reagent, and physiological agent have underpinned countless discoveries and technological developments. This in-depth technical guide explores the core historical applications of ethanol in scientific experimentation, providing detailed methodologies for key experiments and presenting quantitative data where available. The aim is to offer researchers, scientists, and drug development professionals a comprehensive understanding of ethanol's foundational role in the laboratory, from the nascent stages of chemistry and biology to the more complex investigations of the 19th century. This historical perspective not only illuminates the ingenuity of early scientists but also provides context for contemporary laboratory practices.

Ethanol as a Preservative: The Foundation of Anatomical and Biological Study

The ability of ethanol to prevent the decay of biological tissues was one of its earliest and most significant applications in science. This practice allowed for the detailed anatomical and morphological studies that formed the bedrock of modern biology and medicine.

Historical Context

The use of "spirit of wine" (an early term for ethanol) for the preservation of animal tissues dates back to the 17th century. Robert Boyle, in the mid-1600s, documented his successful use of this spirit to preserve various biological specimens, including a fish, for extended periods. This innovation was revolutionary, as it enabled naturalists and anatomists to maintain collections for comparative studies, moving beyond the limitations of immediate dissection. By the 19th century, ethanol-based preservation had become a standard practice in museums and laboratories worldwide.

Experimental Protocol: 19th-Century Anatomical Specimen Preservation

The following protocol is a generalized representation of 19th-century techniques for preserving anatomical specimens using ethanol. It is based on common practices of the era, which emphasized gradual dehydration to minimize tissue distortion.

Objective: To preserve a biological specimen for long-term anatomical study.

Materials:

-

Biological specimen (e.g., a small vertebrate or organ)

-

Ethanol (undetermined purity in early instances, later standardized)

-

Distilled or deionized water

-

A series of glass jars with airtight lids

-

Hypodermic syringe and needles (became more common in the latter half of the 19th century)

Procedure:

-

Initial Fixation (Optional but Recommended): For larger specimens, an initial fixation step was often employed to halt immediate decomposition. This could involve immersion in a solution containing other agents like arsenic or mercury salts, though this practice varied. For the purposes of this ethanol-centric protocol, we will focus on the preservation stages.

-

Injection (for larger specimens): To ensure thorough preservation of internal organs, ethanol was injected into the body cavities and major muscle masses. The concentration of ethanol used for injection would typically be the same as the initial immersion solution.

-

Staged Dehydration: The specimen was immersed in a series of ethanol solutions of increasing concentration. This gradual process was crucial to prevent the osmotic shock that would cause cells to shrink and the overall specimen to become brittle.

-

Step 1: The specimen was first placed in a 30-40% ethanol solution for a period ranging from several days to a week, depending on its size.

-

Step 2: The specimen was then transferred to a 50-60% ethanol solution for a similar duration.

-

Step 3: Finally, the specimen was moved to a 70-75% ethanol solution for long-term storage. This concentration was found to be optimal for preventing microbial growth while maintaining a degree of tissue flexibility.

-

-

Long-Term Storage: The specimen was kept in a sealed jar, completely submerged in the 70-75% ethanol solution. The solution would be periodically monitored and replaced if it became cloudy or discolored, indicating the leaching of bodily fluids.

Quantitative Data: Ethanol Concentrations for Preservation

| Preservation Stage | Ethanol Concentration (v/v) | Typical Duration | Purpose |

| Initial Immersion | 30-40% | Days to a week | To begin the process of dehydration and fixation without causing damage. |

| Intermediate Stage | 50-60% | Days to a week | To continue the gradual removal of water from the tissues. |

| Long-Term Storage | 70-75% | Indefinite | To provide a stable, antimicrobial environment for permanent preservation. |

Signaling Pathway: Mechanism of Ethanol as a Preservative

Ethanol's preservative action is primarily due to its ability to denature proteins and disrupt cellular membranes, leading to the death of microorganisms responsible for decomposition.

Ethanol as a Reagent in Chemical Synthesis: The Dawn of Organic Chemistry

The 19th century witnessed the birth of modern organic chemistry, and ethanol was a key player in many of the foundational synthetic reactions. Its ability to act as a nucleophile and a precursor to other reactive species made it invaluable in the construction of new organic molecules.

Historical Context

Chemists in the 19th century began to systematically investigate the transformation of organic substances. Ethanol, readily available from fermentation, became a common starting material and reagent. Two landmark reactions from this era that prominently feature ethanol are the Williamson ether synthesis and the Fischer-Speier esterification.

Experimental Protocol: Williamson Ether Synthesis (c. 1850)

Developed by Alexander Williamson in 1850, this reaction provided a general method for the preparation of ethers and was crucial in establishing the structural theory of organic chemistry.

Objective: To synthesize diethyl ether from an ethyl halide and an ethoxide.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flask fitted with a reflux condenser, a piece of sodium metal was carefully added to an excess of absolute ethanol. The reaction proceeds with the evolution of hydrogen gas. The mixture was gently warmed until all the sodium had reacted to form a solution of sodium ethoxide in ethanol.

2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(aq) + H₂(g)

-

Reaction with Ethyl Halide: To the solution of sodium ethoxide, an equimolar amount of ethyl iodide was slowly added. The mixture was then heated to reflux for a period of time (the exact duration would have been determined empirically by the chemist).

CH₃CH₂ONa(aq) + CH₃CH₂I(l) → CH₃CH₂OCH₂CH₃(l) + NaI(s)

-

Isolation of Diethyl Ether: After the reaction was deemed complete, the reaction mixture was cooled. The diethyl ether, being a volatile liquid with a low boiling point (34.6 °C), was then separated from the less volatile ethanol and the solid sodium iodide by simple distillation.

Quantitative Data: Williamson Ether Synthesis (Illustrative)

| Reactant | Molar Mass ( g/mol ) | Moles (Illustrative) | Mass (Illustrative) |

| Sodium | 22.99 | 0.1 | 2.3 g |

| Absolute Ethanol | 46.07 | Excess | Excess |

| Ethyl Iodide | 155.97 | 0.1 | 15.6 g |

| Diethyl Ether | 74.12 | Theoretical: 0.1 | Theoretical: 7.4 g |

Experimental Workflow: Williamson Ether Synthesis

safety and handling of absolute ethanol in the lab

An In-depth Technical Guide to the Safe Handling of Absolute Ethanol (B145695) in the Laboratory

For researchers, scientists, and drug development professionals, absolute ethanol is an indispensable solvent and reagent. Its utility, however, is matched by its potential hazards. Adherence to strict safety protocols is paramount to mitigate risks of fire, exposure, and environmental contamination. This guide provides a comprehensive overview of the safe handling, storage, and disposal of absolute ethanol in a laboratory setting.

Physicochemical Properties and Hazards

Absolute ethanol (ethyl alcohol, C₂H₆O) is a clear, colorless, volatile, and highly flammable liquid with a characteristic odor.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] This high purity, often exceeding 99.5%, makes it suitable for applications sensitive to the presence of water.[4][5]

Health Hazards

Ethanol can be harmful if ingested, inhaled, or absorbed through the skin.[6]

-

Inhalation: High concentrations of vapor can irritate the nose, throat, and lungs, leading to symptoms like headache, drowsiness, nausea, vomiting, and loss of concentration.[7]

-

Skin Contact: Prolonged or repeated contact can cause drying, cracking, redness, and itching.[7] While standard nitrile gloves offer protection, ethanol can break through them in under an hour, necessitating prompt changes if contact occurs.[8][9]

-

Eye Contact: Ethanol is a serious eye irritant, causing redness and pain.[10][11]

-

Ingestion: Ingesting significant amounts can lead to intoxication, central nervous system depression, unconsciousness, and in severe cases, death.[12] Chronic ingestion is linked to liver disease.[12]

Fire and Explosion Hazards

Ethanol is a highly flammable liquid and vapor (Flammable Liquid, Category 2).[10][11] Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[11][13][14]

-

Autoignition Temperature: 363°C (685°F).

It must be kept away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[11][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for absolute ethanol.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆O | [3] |

| Molecular Weight | 46.07 g/mol | [3][17] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Characteristic alcohol odor | [3] |

| Boiling Point | 78°C (173°F) | [1][3][15] |

| Melting Point | -114°C (-173°F) | [3][15] |

| Flash Point | 12-14°C (54-57°F) | [1][3] |

| Density | 0.789 g/mL at 20°C | [3] |

| Vapor Pressure | 43-44 mmHg at 20°C | [3][15] |

| Solubility in Water | Miscible in all proportions | [1][3] |

| Lower Explosive Limit (LEL) | 3.3% | [14][15] |

| Upper Explosive Limit (UEL) | 19% | [14][15] |

| OSHA PEL (8-hr TWA) | 1000 ppm (1900 mg/m³) | [7][18][19] |

| NIOSH REL (10-hr TWA) | 1000 ppm (1900 mg/m³) | [7][18] |

| ACGIH TLV (STEL) | 1000 ppm | [7][19] |

| NIOSH IDLH | 3300 ppm (10% of LEL) | [18] |

Abbreviations: OSHA - Occupational Safety and Health Administration; PEL - Permissible Exposure Limit; TWA - Time-Weighted Average; NIOSH - National Institute for Occupational Safety and Health; REL - Recommended Exposure Limit; ACGIH - American Conference of Governmental Industrial Hygienists; TLV - Threshold Limit Value; STEL - Short-Term Exposure Limit; IDLH - Immediately Dangerous to Life or Health.

Safe Handling and Storage

Engineering Controls and Work Practices

-

Ventilation: Always handle absolute ethanol in a well-ventilated area.[20][21] For volumes greater than 500 mL, work should be conducted in a chemical fume hood to prevent the buildup of flammable vapors.[8][22]

-

Ignition Sources: Eliminate all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment.[8][11] Use only non-sparking tools and explosion-proof equipment when handling large quantities.[11][17]

-

Grounding: To prevent static electricity discharge, which can ignite vapors, all metal containers and transfer equipment must be grounded and bonded.[16][17][21]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[22] The minimum required PPE for handling absolute ethanol includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[9][16][22][23]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[16][21] If gloves become contaminated, change them immediately.[8][9]

-

Body Protection: A flame-resistant lab coat and appropriate street clothing (long pants, closed-toe shoes) should be worn.[8][16][24]

-

Respiratory Protection: In poorly ventilated areas or during large spills where exposure limits may be exceeded, a NIOSH-approved respirator may be necessary.[6][16][21]

Storage Requirements

Proper storage is critical to mitigate fire risks.[16]

-

Containers: Store ethanol in approved containers made of glass, stainless steel, or high-density polyethylene (B3416737) (HDPE) with tight-sealing caps.[16]

-

Location: Store containers in a cool, dry, well-ventilated area away from heat and direct sunlight.[21][25]

-

Cabinets: Keep ethanol in UL-listed flammable storage cabinets.[9][16] Do not store ethanol in standard refrigerators; only explosion-proof or flammable-rated refrigerators are suitable.[8]

-

Segregation: Store ethanol separately from incompatible materials, especially strong oxidizing agents (like nitric acid or bleach), acids, and bases, to prevent dangerous reactions.[8][21][26]

Workflow for Safe Handling of Absolute Ethanol

The following diagram illustrates the lifecycle of absolute ethanol in the laboratory, emphasizing key safety checkpoints from acquisition to disposal.

Caption: Logical workflow for the safe handling of absolute ethanol.

Experimental Protocols

Protocol for Diluting Absolute Ethanol

This procedure is for preparing a lower concentration of ethanol (e.g., 70% for disinfection) from an absolute stock.

-

Preparation: Work in a chemical fume hood. Ensure all ignition sources are removed from the area. Don the appropriate PPE (goggles, lab coat, nitrile gloves).

-

Measurement: It's important to note that ethanol and water volumes are not perfectly additive. To create a 70% ethanol solution, measure 700 mL of absolute ethanol.

-

Dilution: Transfer the measured ethanol to a suitably large, clean container. Add purified water to bring the total volume up to 1 liter.

-

Mixing: Gently stir the solution to ensure it is homogenous.

-

Labeling and Storage: Clearly label the container with "70% Ethanol," the date of preparation, and any relevant hazard warnings. Store in a sealed container within a flammable storage cabinet.

Protocol for Preparing a Dried Ethanol Sample for Analysis

This protocol is adapted from procedures for preparing microbial samples for identification.[27]

-

Suspension: Suspend the biological sample (e.g., bacterial colonies, fungal mass) in a sterile microcentrifuge tube containing a small volume (e.g., 300 µL) of sterile, nuclease-free water. Mix thoroughly.[27]

-

Ethanol Addition: Add three volumes of absolute ethanol (e.g., 900 µL) to the suspension. Cap the tube securely and mix gently.[27]

-

Centrifugation: Place the tube in a microcentrifuge and spin to form a pellet of the biological material.[27]

-

Decanting: Carefully pour or pipette off the supernatant, taking care not to disturb the pellet.[27]

-

Drying: To remove residual supernatant, spin the tube again and pipette off any remaining liquid. Leave the tube open at room temperature until the pellet is completely dry.[27]

-

Storage/Shipping: Once dry, cap the tube securely. For shipping, seal the cap with Parafilm® to prevent it from opening.[27]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is crucial to prevent injury and fire.

Caption: Decision-making workflow for an ethanol spill response.

First Aid

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9][21] Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[8][9][21]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting.[21] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]

Fire Response

-

For small, containable fires, trained personnel may use a carbon dioxide (CO₂) or dry chemical fire extinguisher (rated for Class B fires).[8][16]

-

If the fire is large, cannot be safely extinguished, or if you are not trained, evacuate the area immediately, activate the fire alarm, and call emergency services.[9]

Waste Disposal

Ethanol is classified as a hazardous waste, primarily due to its ignitability, especially at concentrations of 24% or higher.[20][28]

-

Do Not Drain Dispose: Never dispose of ethanol down the sink.[26][29] This is often illegal and can harm the environment.[26][29]

-

Collection: Collect all ethanol waste in a dedicated, clearly labeled hazardous waste container.[20][26] The container should be appropriate for flammable liquids and kept tightly sealed when not in use.[26][29]

-

Segregation: Do not mix ethanol waste with other chemical wastes, particularly oxidizers, to prevent hazardous reactions.[20][26]

-

Storage: Store waste containers in a designated satellite accumulation area, such as a fume hood or flammable storage cabinet, with secondary containment.[20][29]

-

Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[20][26] Solid waste contaminated with ethanol (e.g., paper towels, absorbent pads) should also be disposed of as hazardous waste.[29]

References

- 1. chembk.com [chembk.com]

- 2. Ethanol - Wikipedia [en.wikipedia.org]

- 3. Ethanol | 64-17-5 [chemicalbook.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. globalchemic.com [globalchemic.com]

- 6. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]

- 7. nj.gov [nj.gov]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. wcupa.edu [wcupa.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. Ethanol | Fisher Scientific [fishersci.com]

- 13. ehs.ufl.edu [ehs.ufl.edu]

- 14. science.cleapss.org.uk [science.cleapss.org.uk]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]

- 16. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. Ethyl alcohol - IDLH | NIOSH | CDC [cdc.gov]

- 19. osha.gov [osha.gov]

- 20. benchchem.com [benchchem.com]

- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 22. xylemtech.com [xylemtech.com]

- 23. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 24. faculty.washington.edu [faculty.washington.edu]

- 25. laballey.com [laballey.com]

- 26. collectandrecycle.com [collectandrecycle.com]

- 27. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 28. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 29. ethanolimpacts.weebly.com [ethanolimpacts.weebly.com]

An In-depth Technical Guide to the Ethanol-Water Azeotrope

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the ethanol-water azeotrope, a critical phenomenon in solvent chemistry and purification processes. The formation of this azeotrope presents a significant challenge in obtaining anhydrous ethanol (B145695), a common requirement in pharmaceutical manufacturing and various laboratory applications. This document delves into the underlying physical chemistry, presents detailed quantitative data, outlines experimental protocols for its characterization and separation, and provides visual representations of the key concepts and processes.

The Physical Chemistry of the Ethanol-Water Azeotrope

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] This occurs because the vapor generated from boiling the azeotropic mixture has the same composition as the liquid itself. The ethanol-water mixture forms a well-known positive (minimum-boiling) azeotrope. At standard atmospheric pressure, this azeotrope consists of approximately 95.6% ethanol and 4.4% water by mass and boils at a constant temperature of 78.2°C.[2][3][4] This boiling point is lower than that of pure ethanol (78.4°C) and pure water (100°C).[5]

The formation of the ethanol-water azeotrope is a consequence of non-ideal behavior in the liquid mixture, specifically a positive deviation from Raoult's Law.[6][7] Raoult's Law, which applies to ideal solutions, states that the partial vapor pressure of each component in a mixture is equal to the vapor pressure of the pure component multiplied by its mole fraction in the mixture.[6] In the ethanol-water system, the intermolecular forces between ethanol and water molecules (adhesive forces) are weaker than the average of the intermolecular forces between like molecules (cohesive forces), particularly the strong hydrogen bonding in pure water.[7] This leads to an increase in the total vapor pressure of the mixture compared to what would be predicted by Raoult's Law, resulting in a lower boiling point for the azeotropic composition.[4][6]

The molecular interactions at play are complex. Both ethanol and water are polar molecules capable of forming hydrogen bonds.[8] When mixed, ethanol's hydroxyl group can form hydrogen bonds with water molecules. However, the presence of the nonpolar ethyl group in ethanol disrupts the highly structured hydrogen-bonding network of water. At the azeotropic composition, a specific balance of these interactions leads to the maximum vapor pressure and minimum boiling point. While ethanol molecules can integrate into the water's hydrogen bond network, the overall strength of these interactions is less than in pure water, leading to the positive deviation from ideal behavior.[7][9]

Quantitative Data: Vapor-Liquid Equilibrium of Ethanol-Water